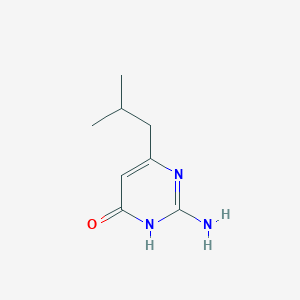

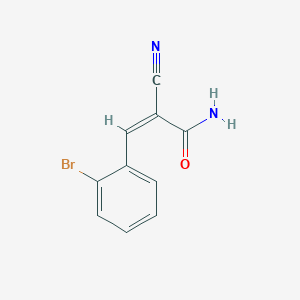

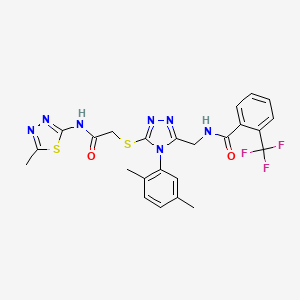

2-Amino-6-isobutylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-isobutylpyrimidin-4(3H)-one is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is also known as AIBP and is a pyrimidinone derivative. AIBP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of various chemical structures, including pyranopyrimidine cores, which are significant in medicinal and pharmaceutical industries. These catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, are employed for synthesizing derivatives of pyranopyrimidine through multicomponent reactions, showcasing the broad applicability of hybrid catalysts in chemical synthesis (Parmar, Vala, & Patel, 2023).

Metathesis Reactions in Amino Acid Derivatives

Metathesis reactions are extensively used for synthesizing functionalized β-amino acid derivatives, highlighting their significance in drug research and synthetic chemistry. These reactions facilitate the preparation and functionalization of cyclic β-amino acids, contributing to the development of new molecular entities with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC is utilized in analyzing peptide secondary structure and backbone dynamics through EPR spectroscopy and other physical techniques. This demonstrates the importance of specific amino acids in studying peptide behavior and interactions, which is vital for understanding biological processes and developing therapeutic interventions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Isoacids in Ruminant Nutrition

Isoacids, including isobutyric and isovaleric acid, are produced from the degradation of amino acids in ruminants' digestive tracts. They play a role in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, demonstrating the interconnectedness of amino acid metabolism and animal nutrition (Andries, Buysse, Brabander, & Cottyn, 1987).

Prognostic Marker Butyrylcholinesterase (BChE)

Butyrylcholinesterase acts as a prognostic marker for various diseases, reflecting the availability of amino acids and the state of protein synthesis in the body. This underscores the role of specific enzymes and amino acids in diagnosing and understanding the progression of diseases, offering insights into clinical conditions and nutritional states (Santarpia, Grandone, Contaldo, & Pasanisi, 2012).

properties

IUPAC Name |

2-amino-4-(2-methylpropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJTULCWIPFYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-isobutylpyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)